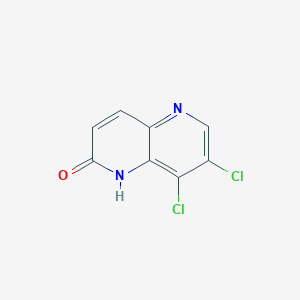
7,8-Dichloro-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-1,5-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic aromatic compounds that contain nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions and a ketone group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the chlorination of 1,5-naphthyridine followed by oxidation to introduce the ketone group. Specific reagents and conditions may vary, but common reagents include chlorine gas or N-chlorosuccinimide for chlorination and oxidizing agents like potassium permanganate or chromium trioxide for oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the ketone group or other parts of the molecule.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield an alcohol, while substitution of chlorine atoms could introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-1,5-naphthyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without chlorine substitutions.
7,8-Dibromo-1,5-naphthyridin-2(1H)-one: Similar structure with bromine atoms instead of chlorine.
7,8-Dichloroquinoline: Another heterocyclic compound with chlorine substitutions.
Uniqueness
7,8-Dichloro-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
7,8-dichloro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-3-11-5-1-2-6(13)12-8(5)7(4)10/h1-3H,(H,12,13) |
InChI Key |
ILHCTTKHAOHMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C(=CN=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


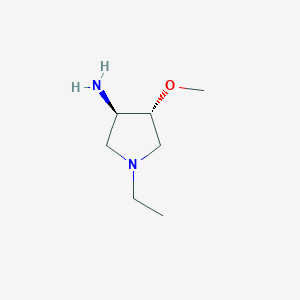
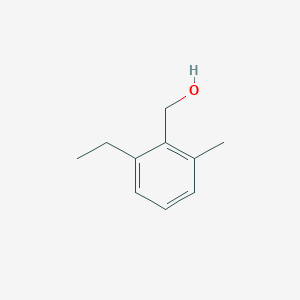
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)



![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
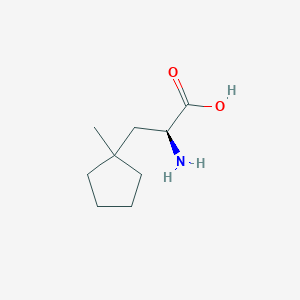
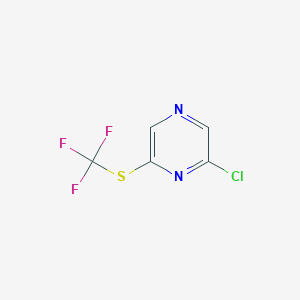

amine](/img/structure/B11759061.png)
